Vitamin A palmitate
Overview
Description
Vitamin A palmitate, also known as retinyl palmitate, is a form of vitamin A. It’s found in animal products such as liver, eggs, and cheese . It’s also available as a manufactured supplement . Unlike some forms of vitamin A, vitamin A palmitate is a retinoid (retinol), which means they are easily absorbed into the body and used efficiently .
Synthesis Analysis
Vitamin A palmitate can be synthesized using various methods. For instance, one study discusses the biocatalytic synthesis of vitamin A palmitate using immobilized lipase . Another study talks about the preparation of vitamin A palmitate microemulsion with anhydrous glycerol co-surfactant .
Molecular Structure Analysis
Vitamin A palmitate, or retinyl palmitate, is the ester of retinol (vitamin A) and palmitic acid, with formula C36H60O2 . It is the most abundant form of vitamin A storage in animals .
Chemical Reactions Analysis
Vitamin A palmitate is involved in various chemical reactions. For example, the storage reaction of vitamin A palmitate is catalyzed by LRAT, and the inverse is catalyzed by REH . The esters are also intermediates in the visual cycle .
Physical And Chemical Properties Analysis
Vitamin A palmitate is fat-soluble and remains stored in the body’s fatty tissues . It has a molecular weight of 524.9 and a density of approximately 0.90-0.95 g/ml . Its melting point is approximately 28°-29°C .
Scientific Research Applications
Application in Radiation Proctopathy Treatment
Vitamin A palmitate (retinol palmitate) has been studied for its potential therapeutic applications in various medical conditions. A randomized, double-blind trial showed that oral retinol palmitate significantly reduced rectal symptoms of radiation proctopathy, potentially due to its wound-healing effects. This finding suggests a beneficial role of vitamin A palmitate in treating radiation-induced damage in the rectum (Ehrenpreis et al., 2005).
Topical Use and Plasma Concentrations
Research on the topical application of Vitamin A palmitate indicated that repeated topical treatment with vitamin A-containing preparations did not affect plasma concentrations of retinol, retinyl esters, or retinoic acids. This finding is relevant for understanding the systemic impact of topically applied vitamin A palmitate in cosmetic and dermatological products (Nohynek et al., 2006).
Dermatological Applications
Vitamin A palmitate has been utilized extensively in dermatology for its effects on skin structures. It has been found to stimulate keratinocytes and endothelial cells, activate dermal fibroblasts for extracellular matrix protein synthesis, and exert potent antioxidant properties. These actions result in thickened epidermis, increased skin mechanical strength and hydration, and improved angiogenesis, making it useful in treating a wide range of dermatoses (Petrova et al., 2023).
Ocular Surface Protection
A study on patients with long-term prostaglandin analogs application demonstrated that vitamin A palmitate and carbomer gel could effectively relieve dry eye symptoms and reduce toxicity to the conjunctiva. This suggests its potential as a protective agent for the ocular surface in patients using long-term prostaglandin analogs (Cui et al., 2016).
Modulating Immune Response in Multiple Sclerosis
Retinyl palmitate supplementation was shown to modulate gene expression related to the immune system in multiple sclerosis (MS) patients. Specifically, it downregulated the expression of RAR-α gene in peripheral blood mononuclear cells, indicating a regulatory mechanism for vitamin A on the immune system in MS patients (Bitarafan et al., 2013).
Enhancing Topical Delivery and Stability
A study focused on improving the topical delivery and stability of retinyl palmitate by using a nanoemulgel system. The nano-encapsulation of retinyl palmitate in this manner demonstrated improved skin permeability and enhanced UV and storage stability, which is significant for dermatological applications (Algahtani et al., 2020).
Photostabilizers in Cosmetic Formulations
The influence of photostabilizers in cosmetic formulations containing vitamin A palmitate was examined to understand its photoprotective effects. The study revealed that the presence of photostabilizers in such formulations could enhance the protective effects on skin, underlining the importance of stabilizers in cosmetic products containing vitamin A palmitate (Benevenuto et al., 2010).
T-cell Modulation in MS Treatment
Another study in the context of multiple sclerosis investigated the supplementation of retinyl palmitate on T-bet and interferon gamma gene expression. The results showed a significant decrease in the expression of these genes after supplementation, suggesting the potential of retinyl palmitate in modulating Th1 and Th2 cells in MS treatment (Mohammadzadeh Honarvar et al., 2016).
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-FFHKNEKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021241 | |
Record name | Retinol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Retinyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vitamin A palmitate | |
CAS RN |
79-81-2 | |
Record name | Retinol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin A palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | retinyl palmitate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinol, hexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Retinol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Retinyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VITAMIN A PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Retinyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28.5 °C | |
Record name | Retinyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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